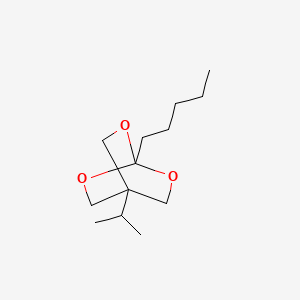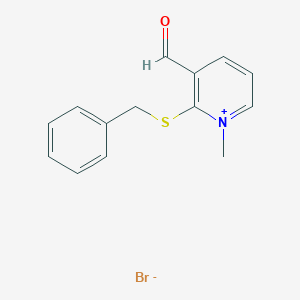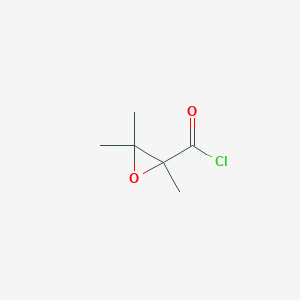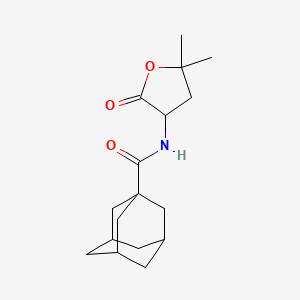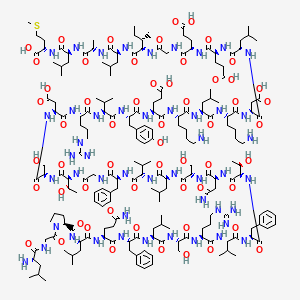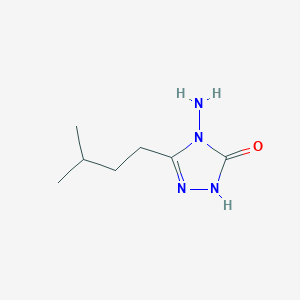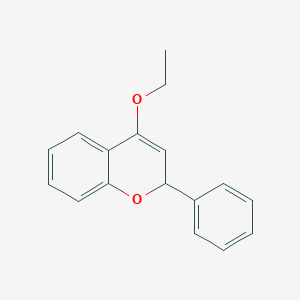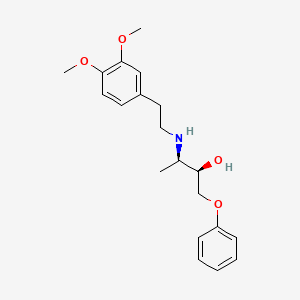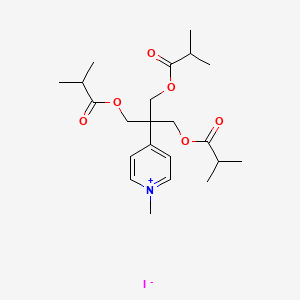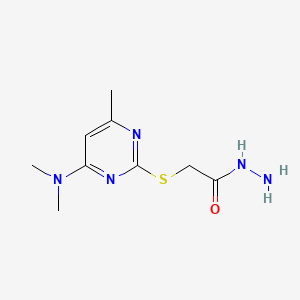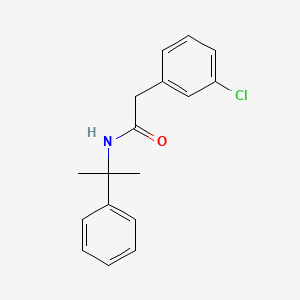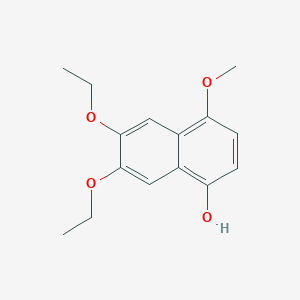![molecular formula C5H7Cl4NO4S B14441463 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate CAS No. 78578-67-3](/img/structure/B14441463.png)
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is a chemical compound known for its versatility in organic synthesis. It is used as a reagent for selective acylation and dealkylation, and it plays a significant role in regio-, chemo-, and stereoselective synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 2-(chlorosulfonyl)ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as ether, benzene, or chloroform, and the reaction is usually conducted at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the chloroformate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of carbamates or other substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting reagent for aliphatic and aromatic hydroxyl and amino groups.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate involves its ability to act as a protecting group for hydroxyl and amino groups. The compound reacts with these functional groups to form stable carbamate derivatives, which can be selectively deprotected under specific conditions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used for selective acylation and dealkylation.
2,2,2-Trifluoroethyl chloroformate: Similar in structure but contains fluorine atoms instead of chlorine.
Phenyl chloroformate: Used for similar applications but has a phenyl group instead of a trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is unique due to its dual functionality, combining the properties of both a chloroformate and a sulfonyl chloride. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
78578-67-3 |
|---|---|
Fórmula molecular |
C5H7Cl4NO4S |
Peso molecular |
319.0 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-(2-chlorosulfonylethyl)carbamate |
InChI |
InChI=1S/C5H7Cl4NO4S/c6-5(7,8)3-14-4(11)10-1-2-15(9,12)13/h1-3H2,(H,10,11) |
Clave InChI |
MRKQRTIKGGBQNX-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)Cl)NC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


